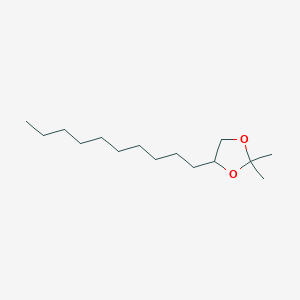![molecular formula C12H9ClN2O B14403030 (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone CAS No. 88129-18-4](/img/structure/B14403030.png)
(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2,3-diazabicyclo[320]hepta-3,6-dien-2-yl)(phenyl)methanone is a chemical compound known for its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the photochemical isomerization of related bicyclic compounds using ultraviolet light. This process requires precise control of reaction conditions, including temperature and light intensity, to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of photochemical synthesis can be scaled up for larger-scale production. This would involve the use of industrial photoreactors and careful monitoring of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used in studies of photochemical reactions and the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites, influencing biochemical pathways. This interaction can lead to changes in enzyme activity or the modulation of signaling pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(±)-1-acetylaminobicyclo[3.2.0]hepta-3,6-dien-2-one: A related compound used in photochemical studies.
1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene: Another bicyclic compound with similar structural features.
Uniqueness
What sets (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone apart is its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research applications.
Propiedades
Número CAS |
88129-18-4 |
|---|---|
Fórmula molecular |
C12H9ClN2O |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
(5-chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-12-7-6-10(12)15(14-8-12)11(16)9-4-2-1-3-5-9/h1-8,10H |
Clave InChI |
VRSOIEINFPKQJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C3C=CC3(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


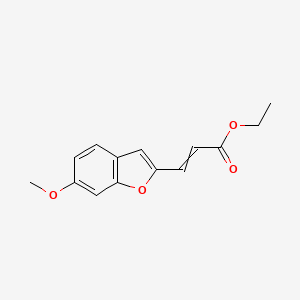
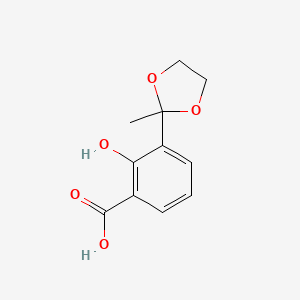
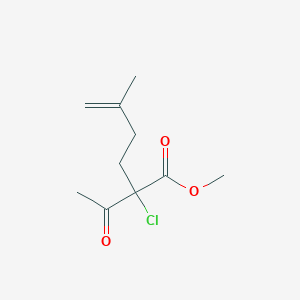
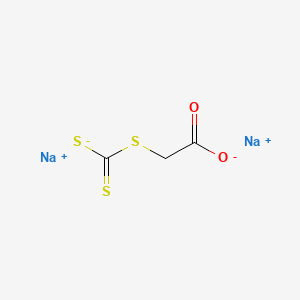
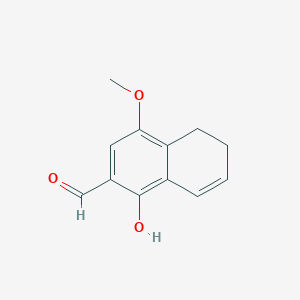
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
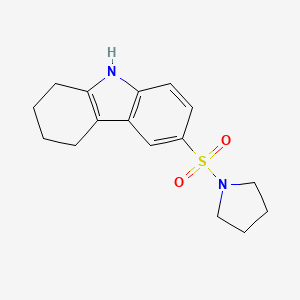
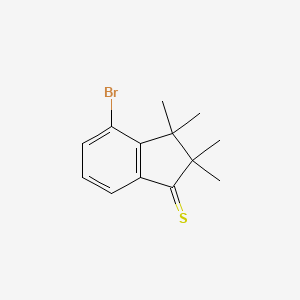
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
